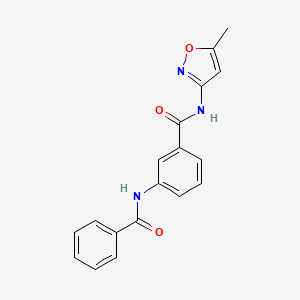
1-(3-methoxyphenyl)-3-methyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-methyl-1H-pyrrole-2,5-dione, also known as MMPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a pyrrole derivative that has been investigated for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of MPPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer cells, MPPD has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation is mediated by various signaling pathways, including NF-κB and MAPK, and MPPD has been shown to inhibit these pathways. In neurodegenerative disorders, MPPD has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPD have been investigated in various in vitro and in vivo models. In cancer cells, MPPD has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and MPPD has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In neurodegenerative disorders, MPPD has been shown to reduce oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPD in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that MPPD has been shown to have potential therapeutic applications in various diseases, making it a promising candidate for further investigation. However, one limitation of using MPPD in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the investigation of MPPD. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, the development of new synthetic analogs of MPPD could lead to the discovery of compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of MPPD involves the reaction of 3-methoxyphenylhydrazine with diethyl malonate, followed by cyclization with acetic anhydride. The final product is obtained after purification using column chromatography. The synthesis of MPPD has been reported in several literature sources and is considered to be a straightforward process.
Applications De Recherche Scientifique
The potential therapeutic applications of MPPD have been investigated in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MPPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common feature of many diseases, and MPPD has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, MPPD has been investigated for its neuroprotective effects and has been shown to reduce oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(12(8)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEALMGIANCOYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methylpyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)
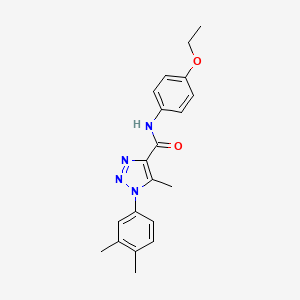

![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
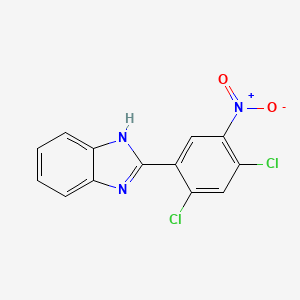
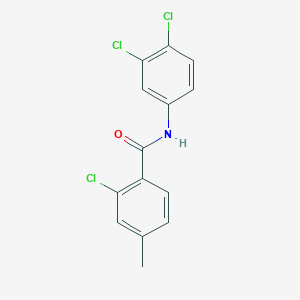
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
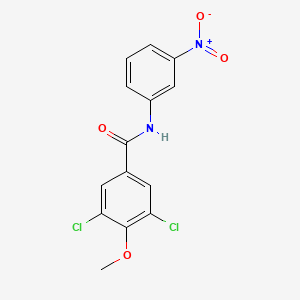
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
